N-(1,8-Dibromoisoquinolin-3-yl)acetamide
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Overview
Description
“N-(1,8-Dibromoisoquinolin-3-yl)acetamide” is a chemical compound with the CAS Number: 2490401-40-4 . It has a molecular weight of 344.01 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8Br2N2O/c1-6(16)14-9-5-7-3-2-4-8(12)10(7)11(13)15-9/h2-5H,1H3,(H,14,15,16) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 344.01 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Structural Aspects and Properties
The structural properties and applications of isoquinoline derivatives, similar to N-(1,8-Dibromoisoquinolin-3-yl)acetamide, have been explored in various scientific contexts. For instance, the study by Karmakar, Sarma, and Baruah (2007) delves into the structural aspects of amide-containing isoquinoline derivatives, focusing on their interactions with mineral acids and their ability to form gels and crystalline solids. These compounds exhibit unique fluorescence emission properties when forming host–guest complexes, offering potential applications in materials science and fluorescence-based sensing technologies Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides.
Selective Fluorescent Sensing
The development of selective fluorescent sensors based on isoquinoline platforms represents another significant application area. Zhou et al. (2012) synthesized a sensor from an 8-aminoquinoline and 8-hydroxyquinoline platform, showcasing high selectivity and sensitivity towards Cd(2+) ions. This sensor's ability to distinguish Cd(2+) from Zn(2+) highlights its potential in environmental monitoring and heavy metal detection A highly selective fluorescent sensor for distinguishing cadmium from zinc ions based on a quinoline platform.
Antiviral and Anticancer Applications
Isoquinoline derivatives also show promise in medicinal chemistry, particularly in antiviral and anticancer research. Nagarajan et al. (2006) synthesized indenoisoquinoline topoisomerase I inhibitors with nitrogen heterocycles, demonstrating potent cytotoxicity and Top1 inhibition, suggesting potential as therapeutic agents Synthesis and evaluation of indenoisoquinoline topoisomerase I inhibitors substituted with nitrogen heterocycles. Similarly, Ghosh et al. (2008) evaluated a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis, showing significant antiviral and antiapoptotic effects, which underscores the potential of isoquinoline derivatives in developing new antiviral drugs Therapeutic effect of a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, in Japanese encephalitis: correlation with in vitro neuroprotection.
Synthesis and Chemical Transformations
Research into the synthesis and chemical transformations of isoquinoline derivatives offers insights into their broader applicability in organic synthesis and chemical engineering. Skupinska, McEachern, Skerlj, and Bridger (2002) described a method for preparing amino-substituted tetrahydroquinolines and tetrahydroisoquinolines, highlighting the versatility of acetamidoquinolines and acetamidoisoquinolines in synthesizing various biologically active compounds Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines.
Safety and Hazards
properties
IUPAC Name |
N-(1,8-dibromoisoquinolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O/c1-6(16)14-9-5-7-3-2-4-8(12)10(7)11(13)15-9/h2-5H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAMSKQPKWSYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C2C(=C1)C=CC=C2Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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